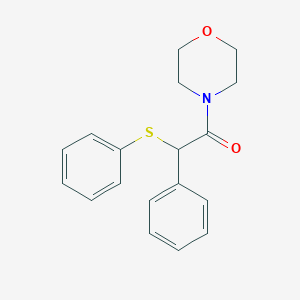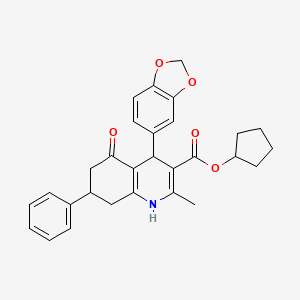![molecular formula C17H12N2O3 B5149479 1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B5149479.png)
1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is notable for its unique structure, which includes an anthraquinone moiety fused with an imidazole ring. The presence of both anthraquinone and imidazole functionalities makes it a compound of interest in various scientific fields.
Mecanismo De Acción
The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Direcciones Futuras
The future directions of imidazole research are likely to continue focusing on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione typically involves multi-step organic reactions. One common method involves the cyclization of anthraquinone derivatives with appropriate amines under controlled conditions. For instance, the reaction of 1-aminoanthraquinone with ethyl isocyanate can yield the desired imidazole derivative through a series of cyclization and dehydration steps .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of catalysts to enhance reaction rates and yields. Nickel-catalyzed cyclization reactions have been reported to be effective for the synthesis of various imidazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Various electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and anthraquinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of dyes, pigments, and sensors.
Comparación Con Compuestos Similares
Similar Compounds
2-ethyl-1H-imidazole-4,5-dicarboxylic acid: Another imidazole derivative with different functional groups.
1-methyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
1-ethyl-2-hydroxy-1H-anthra[1,2-d]imidazole-6,11-dione is unique due to its specific combination of anthraquinone and imidazole functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-ethyl-3H-naphtho[3,2-e]benzimidazole-2,6,11-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-2-19-14-12(18-17(19)22)8-7-11-13(14)16(21)10-6-4-3-5-9(10)15(11)20/h3-8H,2H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWXONRBXDAKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5149401.png)
![(3R,4R)-1-[[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol](/img/structure/B5149403.png)
methanone](/img/structure/B5149411.png)
![2-[2-(2-Chloro-5-methylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B5149415.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5149430.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5149435.png)
![2-{4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole trifluoroacetate](/img/structure/B5149437.png)
![N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B5149449.png)
![5-(Oxazinane-2-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one](/img/structure/B5149473.png)

![2-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5149487.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149493.png)
![(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B5149494.png)

